

Chitooctaose: A Technical Guide to Its Discovery, Natural Sources, and Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chitooctaose

Cat. No.: B12847682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

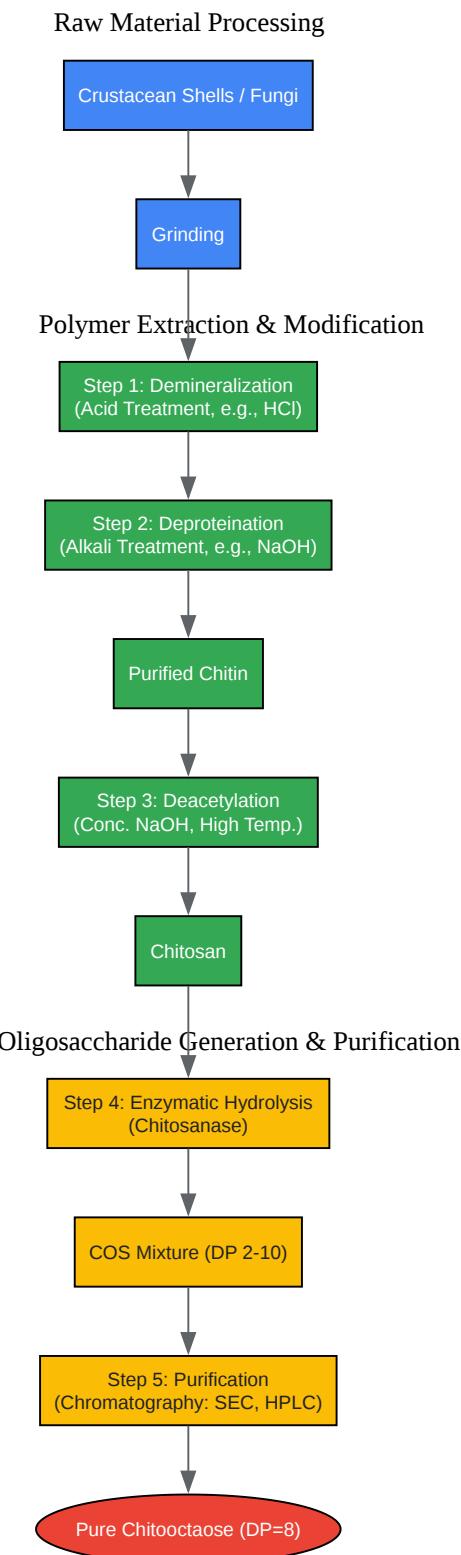
This guide provides an in-depth overview of **chitooctaose**, a specific chitooligosaccharide with a degree of polymerization of eight. It details its origins from natural biopolymers, methods for its production and purification, and its role as a significant signaling molecule in plant biology.

Discovery and Historical Context

The story of **chitooctaose** is intrinsically linked to the discovery of its parent polymers, chitin and chitosan. Chitin, a polymer of N-acetyl-D-glucosamine, was first identified from fungi by Henri Braconnot in 1811 and later named "chitine" by Auguste Odier in 1823 after isolating it from insect cuticles.^[1] The derivative, chitosan, was first prepared by C. Rouget in 1859 through the high-temperature treatment of chitin with a strong alkali.^[1]

Chitooctaose itself was not discovered in a single seminal event but was rather isolated and characterized as advancements in chromatographic and analytical techniques allowed for the separation of defined oligosaccharides from heterogeneous mixtures.^{[2][3]} As a chitooligosaccharide (COS) with a defined chain length of eight glucosamine/N-acetylglucosamine units, it has become a crucial tool in research. Its specific size allows for the detailed study of structure-function relationships, particularly in plant biology, where it is used as a purified elicitor to trigger and study defense responses.^[4]

Natural Sources and Derivation


Chitoctaose is not typically found as a free molecule in nature. It is a derivative of chitin, the second most abundant natural polysaccharide after cellulose.[\[5\]](#)[\[6\]](#) The primary natural sources for chitin are abundant and widespread:

- Crustacean Shells: The exoskeletons of crabs, shrimp, and lobsters are the main commercial sources of chitin.[\[6\]](#)[\[7\]](#)
- Fungal Cell Walls: Chitin is a major structural component of the cell walls in most fungi.[\[5\]](#)[\[6\]](#)
[\[7\]](#) Species like *Aspergillus niger* and *Mucor rouxii* are known sources.[\[8\]](#)
- Insects: The cuticles of insects are also rich in chitin.[\[6\]](#)[\[7\]](#)

The production of **chitoctaose** requires the extraction and chemical modification of chitin from these raw materials.

Production and Purification Workflow

The generation of pure **chitoctaose** is a multi-step process that begins with the isolation of chitin, its conversion to chitosan, followed by controlled enzymatic hydrolysis and subsequent chromatographic purification to isolate the oligosaccharide of the desired length.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the production of **chitooctaose** from natural raw materials.

Quantitative Data

The yield and properties of the intermediate and final products are highly dependent on the source material and processing conditions.[\[9\]](#)

Table 1: Example Yields of Chitin and Chitosan from Natural Sources

Source Material	Product	Yield (% of dry weight)	Reference
Aspergillus niger mycelia	Crude Chitin	24.01%	[8]
Mucor rouxii mycelia	Crude Chitin	13.25%	[8]
Mucor rouxii mycelia	Chitosan	12.49%	[8]
Crab Shell Waste	Chitin	12.2%	[10]

| Crab Shell Waste | Chitosan | 10.54% |[\[10\]](#) |

Table 2: Physicochemical Properties of Chitin, Chitosan, and Chitoctaose

Property	Chitin	Chitosan	Chitoctaose	Reference
Monomeric Unit	N-acetyl-D-glucosamine	D-glucosamine & N-acetyl-D-glucosamine	D-glucosamine & N-acetyl-D-glucosamine	[5]
Degree of Acetylation (DA)	High (>50%)	Variable, typically <50%	Dependent on parent chitosan	[8] [9]
Solubility	Insoluble in water and most organic solvents	Soluble in dilute acidic solutions	Water-soluble	[4] [11]
Molecular Formula	$(C_8H_{13}NO_5)_n$	Varies with DA	$C_{48}H_{90}N_8O_{33}$	[12]
Molecular Weight	High (e.g., $>10^6$ Da)	$5 \times 10^4 - 2 \times 10^6$ Da	1307.3 g/mol	[12] [13]

| Crystallinity | High | Lower than chitin | Amorphous | [8] |

Table 3: Examples of Chitooligosaccharide (COS) Production via Enzymatic Hydrolysis

Enzyme Source	Substrate	Key Products	Yield/Result	Reference
Bacillus sp. KCTC 0377BP	Chitosan	Chitotriose to chitooctaose	Product range identified	[6]
Aspergillus niger (Cellulase)	Chitosan (80% DDA)	COS (DP 3-11)	Product range identified	[13]
Paenibacillus elgii TKU051	Chitosan	(GlcN) ₂ and (GlcN) ₃	690.587 mg/g reducing sugar	[14]

| Aeromonas sp. GJ-18 | α -chitin | (GlcNAc)₂ | 35% yield at 55°C | [15] |

Note: The specific yield of **chitooctaose** requires optimization of the hydrolysis and purification steps and is not widely reported as a standard value.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature. They provide a general framework that may require optimization for specific raw materials and equipment.

Protocol 1: Extraction of Chitin from Crustacean Shells

- Preparation: Clean, dry, and grind shrimp or crab shells into a fine powder.[16]
- Demineralization: Treat the shell powder with 2N Hydrochloric Acid (HCl) at a 1:15 (w/v) ratio at room temperature with constant stirring for 12 hours.[10] This step removes calcium carbonate.
- Washing: Filter the solid material and wash thoroughly with deionized water until the pH is neutral.

- Deproteination: Treat the demineralized powder with 2N Sodium Hydroxide (NaOH) at a 1:20 (w/v) ratio at 121°C for 15 minutes.[10] This removes proteins.
- Final Washing and Drying: Wash the resulting solid material (chitin) extensively with deionized water until neutral pH is achieved. Dry the purified chitin in an oven at 80°C.[10]

Protocol 2: Production of Chitosan via Deacetylation

- Reaction Setup: Treat the purified chitin from Protocol 1 with 50% (w/w) NaOH at a 1:50 (w/v) ratio.[10]
- Heating: Heat the mixture at 121°C and 15 psi for 1 hour.[10] This hydrolyzes the N-acetyl groups.
- Washing and Drying: After cooling, wash the solid chitosan with deionized water until the filtrate is neutral. Dry the final chitosan product.

Protocol 3: Enzymatic Hydrolysis of Chitosan

- Substrate Preparation: Prepare a solution of chitosan (e.g., 1% w/v) in a suitable acidic buffer (e.g., 50 mM sodium acetate, pH 5.5). Stir until fully dissolved.
- Enzyme Addition: Add a purified chitosanase (e.g., from *Bacillus* sp.) to the chitosan solution. The enzyme-to-substrate ratio must be optimized but can be initiated at approximately 1 U of enzyme per mg of chitosan.[17]
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring for a controlled period (e.g., 1-24 hours).[13][14] The reaction time is critical for controlling the size distribution of the resulting COS. Shorter times yield larger oligomers, while longer times result in smaller ones.
- Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
- Clarification: Centrifuge the solution to pellet any insoluble material and collect the supernatant containing the COS mixture.

Protocol 4: Purification of Chitoctaose

- Initial Fractionation (Size-Exclusion Chromatography - SEC):
 - Lyophilize the supernatant from Protocol 3 to obtain a powdered COS mixture.
 - Dissolve the powder in deionized water or a suitable mobile phase (e.g., 50 mM ammonium acetate).
 - Load the sample onto a gel filtration column (e.g., Sephadex G-25 or Superdex 30) equilibrated with the same mobile phase.[\[2\]](#)[\[18\]](#)
 - Elute the COS mixture with the mobile phase, collecting fractions. Monitor the elution using a refractive index (RI) detector. Larger oligomers will elute first.
- Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions enriched with **chitoctaose**.[\[3\]](#)
- High-Resolution Purification (HPLC):
 - Pool the fractions containing **chitoctaose**.
 - Perform further purification using an appropriate HPLC column, such as an amino-functionalized or hydrophilic interaction liquid chromatography (HILIC) column.[\[3\]](#)[\[19\]](#)
 - Use a gradient of a suitable mobile phase (e.g., acetonitrile and water) to separate the different degrees of polymerization with high resolution.[\[19\]](#)
- Final Product: Collect the purified **chitoctaose** peak, and lyophilize to obtain a highly purified powder. Confirm purity and identity using mass spectrometry.

Biological Activity: Chitoctaose-Triggered Plant Immunity

Chitoctaose is a potent Microbe-Associated Molecular Pattern (MAMP) that can trigger a robust immune response in plants, known as MAMP-Triggered Immunity (MTI).[\[4\]](#) The

perception of **chitooctaose** occurs at the cell surface and initiates a complex intracellular signaling cascade.

The process begins when chitin fragments, such as **chitooctaose**, are released from the cell walls of invading fungi by plant-secreted chitinase enzymes.^[20] These fragments are then recognized by plasma membrane-bound Pattern Recognition Receptors (PRRs). In the model plant *Arabidopsis thaliana*, the primary receptor complex involves the LysM receptor-like kinase CERK1 (also known as LYK1).^{[21][22]} In rice, a key binding protein is CEBiP, which lacks an intracellular kinase domain and is thought to form a complex with a kinase partner.^[23]

Binding of **chitooctaose** to the receptor complex triggers a rapid series of downstream events, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a burst of Reactive Oxygen Species (ROS), and ion fluxes across the plasma membrane.^{[24][25]} These early signals lead to the activation of transcription factors (e.g., WRKYs), which in turn regulate the expression of hundreds of defense-related genes.^{[22][26]} This signaling pathway shows significant crosstalk with pathways activated by other MAMPs (like bacterial flagellin) and involves phytohormones such as jasmonic acid and salicylic acid, culminating in a broad-spectrum defense response that enhances the plant's resistance to pathogens.^{[10][20][27]}

[Click to download full resolution via product page](#)

Caption: **Chitooctaose** signaling pathway in plants leading to innate immunity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Long-Chain Chitooligosaccharides by a Hypertransglycosylating Processive Endochitinase of *Serratia proteamaculans* 568 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chitoctaoose | Benchchem [benchchem.com]
- 5. [Hydrolysis of chitozan with an enzyme complex from *Myceliophthora* sp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of Chitosanase from *Bacillus* sp. Strain KCTC 0377BP and Its Application for the Production of Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. Physicochemical properties and bioactivity of fungal chitin and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Chitosan-induced biotic stress tolerance and crosstalk with phytohormones, antioxidants, and other signalling molecules [frontiersin.org]
- 11. Quantification of chitooligosaccharides by FACE method: Determination of combinatory effects of mouse chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Lysin Motif (LysM) Proteins: Interlinking Manipulation of Plant Immunity and Fungi | MDPI [mdpi.com]
- 26. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chitosan in Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chitooctaose: A Technical Guide to Its Discovery, Natural Sources, and Production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12847682#a-discovery-and-natural-sources-of-chitooctaose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com